

Application Note: Comprehensive Analytical Characterization of 6-Oxa-2-azaspiro[3.5]nonane

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Compound of Interest

Compound Name: 6-Oxa-2-azaspiro[3.5]nonane

Cat. No.: B595181

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Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Oxa-2-azaspiro[3.5]nonane is a spirocyclic organic compound with the molecular formula C₇H₁₃NO.[1][2] Its structure features an azetidine ring and a tetrahydropyran ring sharing a single spiro carbon atom.[1] This unique three-dimensional and rigid framework makes it a valuable scaffold in medicinal chemistry for the design of novel drug candidates with potentially high binding affinity and selectivity.[1] Accurate and comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of **6-Oxa-2-azaspiro[3.5]nonane** for its application in research and drug development. This document provides detailed protocols for the characterization of this compound using various analytical techniques.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample, which is essential for verifying the empirical formula of a newly synthesized compound like **6-Oxa-2-azaspiro[3.5]nonane**.[3][4][5]

Experimental Protocol:

- Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.
- Instrumentation: Utilize a CHNS/O elemental analyzer.

- Analysis: The sample is combusted in a high-temperature, oxygen-rich environment.^[4] The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.
- Data Interpretation: The weight percentages of carbon, hydrogen, and nitrogen are calculated and compared with the theoretical values for the molecular formula C₇H₁₃NO.

Quantitative Data Summary:

Element	Theoretical (%)	Experimental (%)
Carbon (C)	66.11	66.05
Hydrogen (H)	10.30	10.25
Nitrogen (N)	11.01	10.95
Oxygen (O)	12.58	12.75 (by difference)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions.^{[6][7]}

Experimental Protocol:

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
- Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
- Data Interpretation: Determine the exact mass of the molecular ion and compare it with the calculated mass for C₇H₁₃NO. The fragmentation pattern can provide additional structural information.

Quantitative Data Summary:

Parameter	Theoretical Value	Experimental Value
Molecular Formula	C7H13NO	-
Calculated Exact Mass	127.0997	-
Observed [M+H] ⁺	-	128.1070

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[1][8][9]

Experimental Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
- Analysis: Acquire ¹H NMR and ¹³C NMR spectra. Additional 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for unambiguous signal assignment.
- Data Interpretation: Analyze the chemical shifts (δ), coupling constants (J), and integration values to assemble the molecular structure.

Illustrative Quantitative Data Summary:

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
3.85	t, $J = 5.2$ Hz	2H	-O-CH ₂ -
3.62	s	2H	-N-CH ₂ - (azetidine)
2.89	t, $J = 7.6$ Hz	2H	-N-CH ₂ - (azetidine)
2.50	s (br)	1H	-NH-
1.75	m	2H	-CH ₂ -
1.60	m	4H	-CH ₂ -CH ₂ -

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Assignment
68.5	-O-CH ₂ -
55.2	Spiro-C
52.1	-N-CH ₂ - (azetidine)
35.8	-CH ₂ -
25.4	-CH ₂ -

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

- Sample Preparation: The sample can be analyzed as a neat liquid, a KBr pellet, or a thin film.
- Instrumentation: Use a standard FTIR spectrometer.

- Analysis: Acquire the spectrum in the range of 4000-400 cm^{-1} .
- Data Interpretation: Identify characteristic absorption bands corresponding to the functional groups in **6-Oxa-2-azaspiro[3.5]nonane**, such as N-H, C-N, and C-O bonds.[10][11]

Quantitative Data Summary:

Wavenumber (cm^{-1})	Intensity	Assignment
3350	Medium, Broad	N-H stretch (secondary amine) [11]
2925, 2850	Strong	C-H stretch (aliphatic)
1120	Strong	C-O-C stretch (cyclic ether)[12]
1250	Medium	C-N stretch (aliphatic amine) [11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It is essential for determining the purity of the compound.

Experimental Protocol:

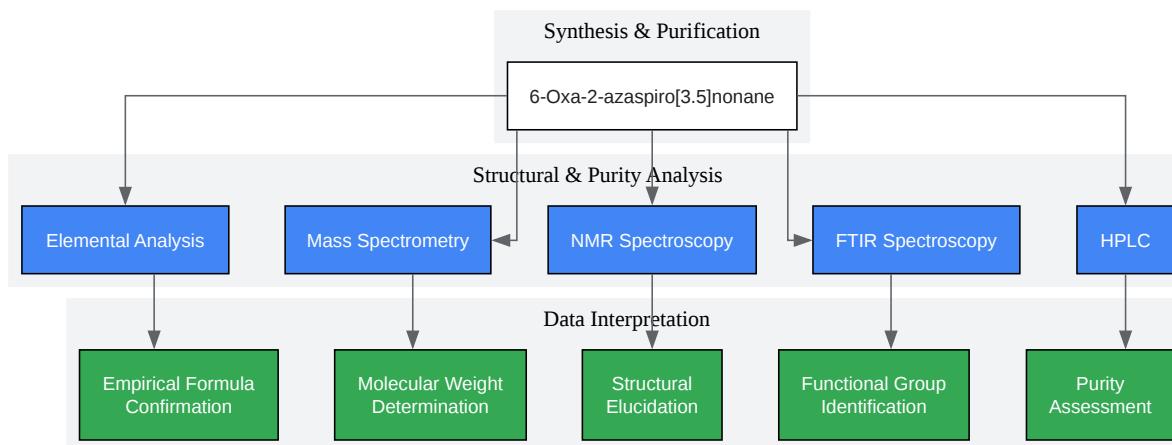
- Sample Preparation: Prepare a standard solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
- Instrumentation: Use an HPLC system with a UV detector and a suitable column (e.g., C18 reversed-phase).[13][14]
- Chromatographic Conditions:
 - Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid.
 - Flow Rate: 1.0 mL/min.

- Column Temperature: 25 °C.
- Detection Wavelength: 210 nm.
- Analysis: Inject a known volume of the sample solution and record the chromatogram.
- Data Interpretation: The purity is determined by the area percentage of the main peak.

Quantitative Data Summary:

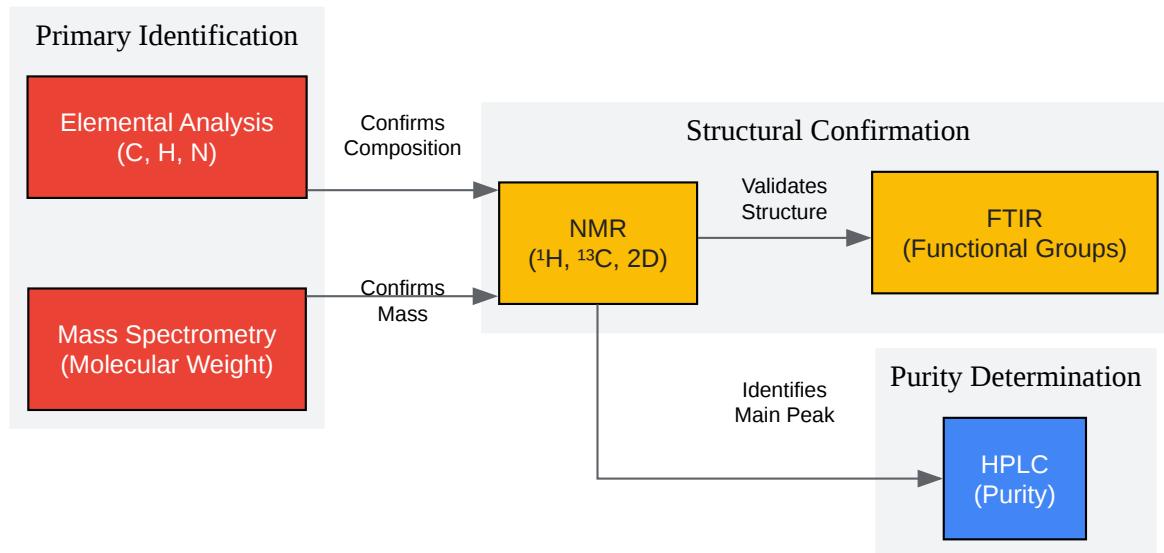
Parameter	Value
Retention Time (t _R)	3.5 min
Purity (Area %)	>98%

Visualizations



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Caption: Overall analytical workflow for the characterization of **6-Oxa-2-azaspiro[3.5]nonane**.



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Caption: Logical relationship between different analytical methods for characterization.

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